

# Unveiling the Pharmacological Profile of TRPM8-IN-1: A Technical Guide

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## Compound of Interest

Compound Name: TRPM8-IN-1

Cat. No.: B560303

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## Introduction

**TRPM8-IN-1**, identified in the scientific literature as compound 14 (BB 0322703), is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.<sup>[1]</sup><sup>[2]</sup> The TRPM8 channel, a non-selective cation channel, is a key sensor for cold temperatures and is activated by cooling agents like menthol and icilin. Its involvement in various physiological and pathophysiological processes, including pain perception, inflammation, and cancer, has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the pharmacological properties of **TRPM8-IN-1**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation.

## Core Pharmacological Properties

**TRPM8-IN-1** acts as an inhibitor of the TRPM8 channel, effectively blocking its activation by various stimuli. Its antagonist activity has been characterized through multiple in vitro and in vivo assays, demonstrating its potential as a pharmacological tool and a lead compound for drug development.

## Quantitative Pharmacological Data

The inhibitory potency of **TRPM8-IN-1** has been quantified in different experimental settings. The following tables summarize the key data from cellular assays.

Table 1: In Vitro Inhibitory Activity of **TRPM8-IN-1** against rTRPM8

Assay Type	Agonist	Cell Line	IC50 (μM)	Efficacy	Reference
Calcium Fluorometry	Menthol	HEK293 expressing rTRPM8	0.25	100%	<a href="#">[2]</a>
Patch-Clamp Electrophysiology	Menthol (100 μM)	HEK293 expressing rTRPM8	1.25 ± 0.26	100%	<a href="#">[1]</a> <a href="#">[2]</a>

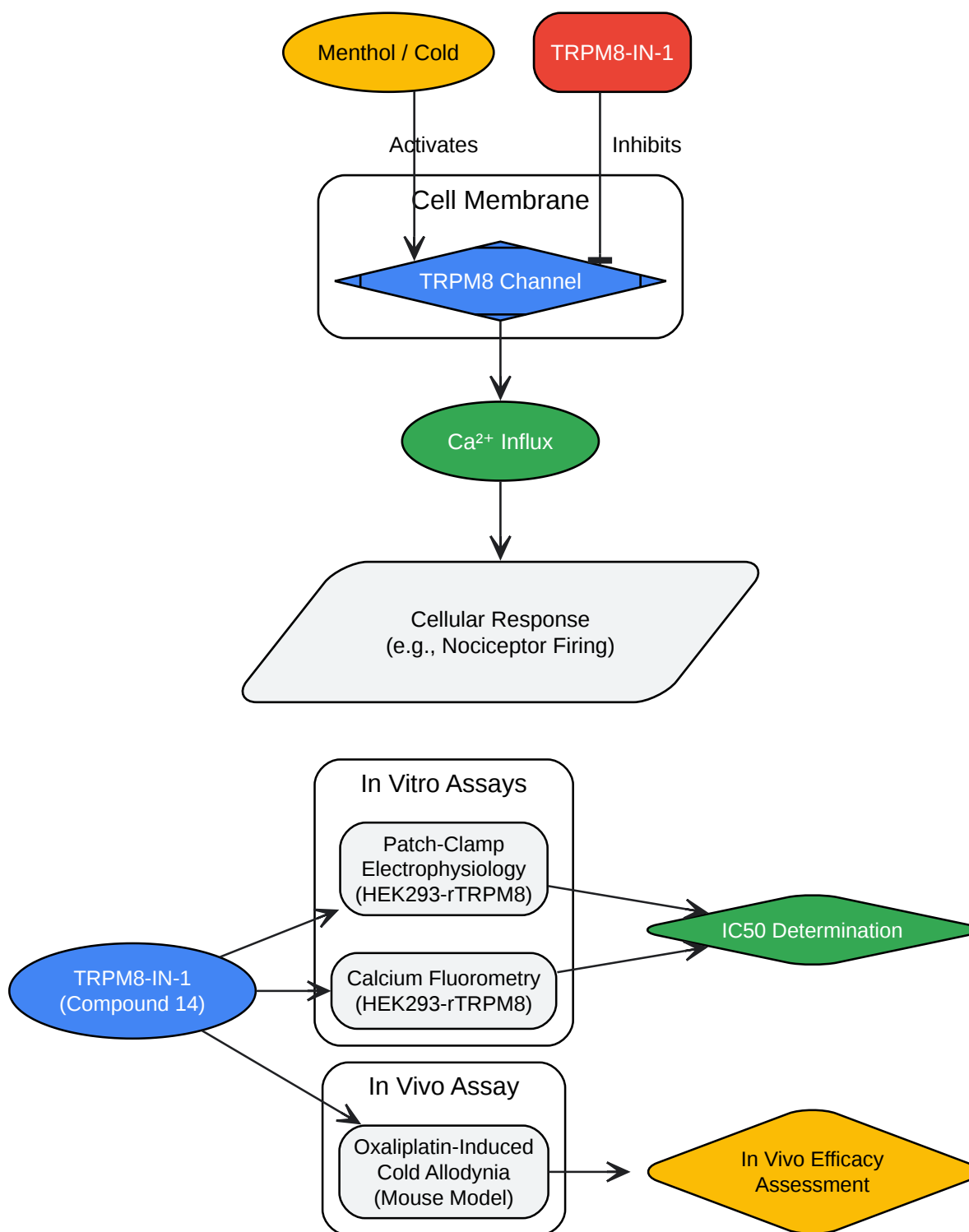
Table 2: In Vivo Efficacy of **TRPM8-IN-1** in a Model of Cold Allodynia

Animal Model	Condition	Administration	Dose (μg, intraplantar)	Effect	Time Point	Reference
Mouse (C57BL/6J)	Oxaliplatin-induced cold hypersensitivity	Intraplantar	30	Significant inhibition of cold hypersensitivity	1 hour post-administration	<a href="#">[1]</a>
Mouse (C57BL/6J)	Oxaliplatin-induced cold hypersensitivity	Intraplantar	10	No significant effect	1 hour post-administration	<a href="#">[1]</a>

## Mechanism of Action

**TRPM8-IN-1** functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it prevents the conformational changes required for ion influx in response to agonists like menthol or cold temperatures. This inhibitory action blocks the downstream signaling

pathways that are activated by TRPM8, such as calcium influx and subsequent cellular responses.



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